1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene

Description

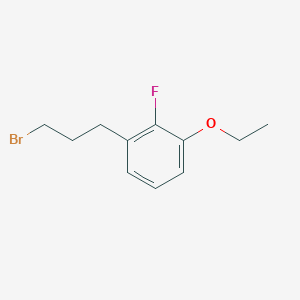

1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene is an organobromine compound featuring a benzene ring substituted with a 3-bromopropyl chain, an ethoxy group (-OCH₂CH₃), and a fluorine atom. Its molecular formula is C₁₂H₁₅BrF₂O₂ (as per ), with a molar mass of 309.15 g/mol and a CAS number 1805890-53-2 . The compound’s density is predicted to be 1.357 g/cm³, and its boiling point is estimated at 308.7°C . The ethoxy and fluorine substituents influence its electronic properties, while the bromopropyl chain enhances reactivity in alkylation or cross-coupling reactions.

Properties

Molecular Formula |

C11H14BrFO |

|---|---|

Molecular Weight |

261.13 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethoxy-2-fluorobenzene |

InChI |

InChI=1S/C11H14BrFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

LVGXSUGPMDQDMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene typically involves the bromination of 3-ethoxy-2-fluorobenzene followed by the introduction of a propyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to convert the ethoxy group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include 3-ethoxy-2-fluorobenzene derivatives with various substituents replacing the bromine atom.

Oxidation: Products include 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid.

Reduction: Products include 3-ethoxy-2-fluorobenzene or 3-ethoxy-2-fluorobenzyl alcohol.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues, highlighting substituent differences and physicochemical properties:

| Compound Name | Molecular Formula | CAS Number | Substituents on Benzene Ring | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene | C₁₂H₁₅BrF₂O₂ | 1805890-53-2 | 3-Ethoxy, 2-Fluoro, 1-(3-bromopropyl) | 309.15 | 1.357 | 308.7 |

| 1-(3-Bromopropyl)-2-chlorobenzene | C₉H₁₀BrCl | Not provided | 2-Chloro, 1-(3-bromopropyl) | ~233.54 | Not reported | Not reported |

| 1-Bromo-2-(3-bromopropyl)benzene | C₉H₁₀Br₂ | Not provided | 2-Bromo, 1-(3-bromopropyl) | ~285.99 | Not reported | Not reported |

| 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene | C₁₀H₁₀BrF₃O | EN 300-1663088 | 3-Trifluoromethoxy, 1-(3-bromopropyl) | ~299.09 | Not reported | Not reported |

| (3-Bromopropyl)benzene | C₉H₁₁Br | 637-59-2 | 1-(3-bromopropyl) | 199.09 | Not reported | Not reported |

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃O) increase polarity and reactivity compared to electron-donating groups like -OCH₂CH₃. For instance, the trifluoromethoxy group in 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene enhances electrophilicity .

- Halogen positioning (e.g., 2-chloro vs. 2-bromo) affects steric hindrance and intermolecular interactions. The 1-(3-Bromopropyl)-2-chlorobenzene and 1-Bromo-2-(3-bromopropyl)benzene () exhibit distinct reactivity in nucleophilic substitutions due to halogen electronegativity differences .

- Physical Properties :

Crystallographic and Molecular Interaction Insights

While crystallographic data for the target compound are unavailable, highlights that bromopropyl derivatives often exhibit N–H⋯O hydrogen bonding and C–H⋯π interactions , stabilizing β-sheet-like structures in peptides . Substituents like ethoxy or fluorine may alter these interactions by modulating electron density or steric effects.

Biological Activity

1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring, which contribute to its biological activity. The molecular formula of this compound is C12H14BrF, with a molecular weight of approximately 271.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in proteins and influencing enzyme activity. This interaction can lead to alterations in protein function, which is crucial for biochemical studies and therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed efficacy against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. Its ability to modify nucleophilic sites in proteins may interfere with cancer cell proliferation pathways. Preliminary investigations have shown promising results in inhibiting the growth of specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.